molecular formula C11H12FNO B15256819 4-(4-Fluoro-2-methylphenyl)pyrrolidin-2-one

4-(4-Fluoro-2-methylphenyl)pyrrolidin-2-one

Cat. No.: B15256819
M. Wt: 193.22 g/mol
InChI Key: OFSWYFRPSDNINP-UHFFFAOYSA-N
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Description

4-(4-Fluoro-2-methylphenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C11H12FNO. It is a derivative of pyrrolidin-2-one, featuring a fluorine and methyl group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-2-methylphenyl)pyrrolidin-2-one typically involves the reaction of 4-fluoro-2-methylbenzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-2-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

4-(4-Fluoro-2-methylphenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-2-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: The parent compound without the fluorine and methyl groups.

    4-Fluoro-2-methylphenyl derivatives: Compounds with similar substituents on the phenyl ring but different core structures.

    N-Substituted pyrrolidin-2-ones: Compounds with various substituents on the nitrogen atom

Uniqueness

4-(4-Fluoro-2-methylphenyl)pyrrolidin-2-one is unique due to the presence of both fluorine and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability and selectivity in various applications .

Properties

Molecular Formula

C11H12FNO

Molecular Weight

193.22 g/mol

IUPAC Name

4-(4-fluoro-2-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C11H12FNO/c1-7-4-9(12)2-3-10(7)8-5-11(14)13-6-8/h2-4,8H,5-6H2,1H3,(H,13,14)

InChI Key

OFSWYFRPSDNINP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CC(=O)NC2

Origin of Product

United States

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